Cloprostenol Sodium

Catalog No.
S524045
CAS No.
62561-03-9
M.F
C22H28ClNaO6
M. Wt
446.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloprostenol Sodium

CAS Number

62561-03-9

Product Name

Cloprostenol Sodium

IUPAC Name

sodium (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C22H28ClNaO6

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1

InChI Key

IFEJLMHZNQJGQU-KXXGZHCCSA-M

SMILES

Array

solubility

Soluble in water

Synonyms

Cloprostenol, Cloprostenol Monosodium Salt, Cloprostenol Sodium, Estrumate, ICI 80,966, ICI-80,966, ICI80,966, Monosodium Salt, Cloprostenol, Oestrophan, Salt, Cloprostenol Monosodium, Sodium, Cloprostenol

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+]

The exact mass of the compound Cloprostenol sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins F, Synthetic. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Cloprostenol sodium (D-cloprostenol sodium) is a highly potent, synthetic prostaglandin F2α (PGF2α) analog and selective FP receptor agonist . In industrial and veterinary procurement, it is primarily sourced as an active pharmaceutical ingredient (API) for reproductive management formulations. Unlike natural prostaglandins, the cloprostenol molecule features an m-chlorophenoxy substitution that confers extreme resistance to endogenous enzymatic degradation. Furthermore, the specific selection of the (+)-enantiomer sodium salt (CAS 62561-03-9) provides two critical manufacturing advantages: it offers excellent aqueous solubility for stable injectable solutions, and it delivers the pure biologically active isomer, allowing formulators to drastically reduce the total API payload compared to racemic mixtures .

Substituting (+)-cloprostenol sodium with natural PGF2α (dinoprost) or racemic cloprostenol compromises both formulation efficiency and clinical efficacy. Natural dinoprost is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase during its first pass through the lungs, necessitating massive milligram-scale doses that increase formulation costs and side-effect risks. Conversely, attempting to substitute the sodium salt with the cloprostenol free acid introduces severe solubility bottlenecks, preventing the creation of simple, stable aqueous injectables [1]. Finally, utilizing racemic D,L-cloprostenol instead of the pure (+)-enantiomer (D-cloprostenol) forces manufacturers to use roughly 6 times more API per dose to achieve the same luteolytic threshold, introducing unnecessary inactive isomer load into the final product[2].

Enantiomeric Potency: (+)-Cloprostenol vs. Racemic Mixture

The isolation of the active (+)-enantiomer (D-cloprostenol) allows for a drastic reduction in the required therapeutic dose compared to the standard racemic mixture. Clinical pharmacokinetic studies demonstrate that a micro-dose of (+)-cloprostenol sodium achieves the identical luteolytic efficacy as a significantly larger dose of the racemate [1].

Evidence DimensionRequired dose for complete luteolysis (Equine model)
Target Compound Data37.5 µg per dose
Comparator Or Baseline250 µg per dose (Racemic D,L-cloprostenol)
Quantified Difference85% reduction in required API mass per dose.
ConditionsIn vivo luteolysis induction (subcutaneous/intramuscular injection)

Procuring the pure (+)-enantiomer allows manufacturers to reduce API consumption per vial by over 80% while minimizing the metabolic burden of inactive isomers.

Metabolic Stability and Half-Life: Cloprostenol vs. Natural PGF2α

Natural PGF2α (dinoprost) is highly susceptible to rapid degradation by 15-hydroxyprostaglandin dehydrogenase, leading to a very short peripheral half-life. The m-chlorophenoxy modification in cloprostenol blocks this enzymatic pathway. As a result, cloprostenol sodium maintains prolonged receptor engagement and induces a more rapid and sustained drop in progesterone levels within the first 12 hours post-administration compared to dinoprost .

Evidence DimensionStandard luteolytic formulation dose (Bovine model)
Target Compound Data~500 µg per dose
Comparator Or Baseline25,000 µg (25 mg) per dose (Dinoprost tromethamine)
Quantified Difference50-fold higher in vivo potency due to metabolic resistance.
ConditionsEstrus synchronization protocols in lactating dairy cows

The extreme metabolic stability of cloprostenol eliminates the need for massive API dosing, dramatically lowering raw material costs at commercial scale.

Aqueous Processability: Sodium Salt vs. Free Acid

For veterinary and research injectables, the API must be formulated into a stable, clear aqueous solution. The free acid form of cloprostenol exhibits poor water solubility, requiring organic co-solvents. Neutralizing the compound to (+)-cloprostenol sodium transforms it into a highly water-soluble crystalline powder, supporting direct dissolution into standard buffers like PBS .

Evidence DimensionAqueous formulation solubility
Target Compound DataFreely soluble (e.g., ≥ 1 mg/mL in PBS pH 7.2; highly soluble in water)
Comparator Or BaselinePoorly soluble in pure water (Cloprostenol free acid)
Quantified DifferenceOrders of magnitude improvement in aqueous dissolution rate and capacity.
ConditionsStandard ambient temperature formulation in aqueous buffers

The sodium salt form is mandatory for manufacturing safe, co-solvent-free injectable solutions, streamlining the production workflow.

High-Efficiency Veterinary Injectable Manufacturing

Because (+)-cloprostenol sodium requires an 85% lower dose than its racemic counterpart and is freely water-soluble, it is a highly efficient API for manufacturing high-margin, low-volume estrus synchronization injectables for cattle, swine, and equine markets [1].

FP Receptor Pharmacological Screening

Due to its nanomolar binding affinity and resistance to tissue homogenate degradation, (+)-cloprostenol sodium serves as a highly stable reference agonist in in vitro FP receptor binding assays, outperforming natural PGF2α which degrades rapidly during incubation [2].

In Vivo Reproductive Toxicology Models

In mammalian research models requiring precise, sustained luteolysis, (+)-cloprostenol sodium is selected over dinoprost because its extended half-life guarantees consistent progesterone suppression without the need for repeated high-dose boluses [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

446.1472106 Da

Monoisotopic Mass

446.1472106 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

886SAV9675
81129I41BJ

Related CAS

40665-92-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H334 (82.22%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H360 (93.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (77.78%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (77.78%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Luteolytic Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

62561-03-9
55028-72-3

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Trevisol E, Ferreira JC, Ackermann CL, Destro FC, Marques Filho WC, Carmagos AS, Biehl MV, do Amaral JB, de Figueiredo Pantoja JC, Sartori R, Ferreira JC. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. Anim Reprod Sci. 2015 Feb;153:8-12. doi: 10.1016/j.anireprosci.2014.12.005. Epub 2014 Dec 26. PubMed PMID: 25578505.
2: de Moraes CN, Maia L, de Lima PF, Dias MC, Raposo-Ferreira TM, Sudano MJ, Junior JB, Oba E. Temporal analysis of prostaglandin F2α receptor, caspase 3, and cyclooxygenase 2 messenger RNA expression and prostaglandin F2α receptor and cyclooxygenase 2 protein expression in endometrial tissue from multiparous Nelore (Bos taurus indicus) cows treated with cloprostenol sodium during puerperium. Theriogenology. 2015 Jan 15;83(2):276-84. doi: 10.1016/j.theriogenology.2014.09.022. Epub 2014 Sep 23. PubMed PMID: 25442016.
3: Pursley JR, Martins JP, Wright C, Stewart ND. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology. 2012 Sep 1;78(4):823-9. doi: 10.1016/j.theriogenology.2012.03.032. Epub 2012 May 22. PubMed PMID: 22626771.
4: Martins JP, Policelli RK, Neuder LM, Raphael W, Pursley JR. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. J Dairy Sci. 2011 Jun;94(6):2815-24. doi: 10.3168/jds.2010-3652. PubMed PMID: 21605751.
5: Martins JP, Policelli RK, Pursley JR. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. J Dairy Sci. 2011 Jun;94(6):2806-14. doi: 10.3168/jds.2010-3650. PubMed PMID: 21605750.
6: Whang HS, Vendeix FA, Gracz HS, Gadsby J, Tonelli A. NMR studies of the inclusion complex of cloprostenol sodium salt with beta-cyclodextrin in aqueous solution. Pharm Res. 2008 May;25(5):1142-9. Epub 2007 Dec 5. PubMed PMID: 18064541.
7: Tenhagen BA, Birkelbach E, Heuwieser W. Serum progesterone levels in post-partum dairy cows after repeated application of the prostaglandin F2 alpha analogue D (+) cloprostenol sodium. J Vet Med A Physiol Pathol Clin Med. 2000 May;47(4):213-20. PubMed PMID: 10887752.
8: Hu Y, Wright MD, Dyer RM, Nephew KP, Bolze RP, Day ML. Effects of cloprostenol sodium and clenbuterol HCl on reproductive performance in postpartum anestrous cows. Theriogenology. 1990 Jul;34(1):127-32. PubMed PMID: 16726822.
9: Turner TB, Peterson GA, Davis ME, Wilson GR, Irvin KM, Forry JT. Synchronization of estrus in beef cows and heifers with fenprostalene, cloprostenol sodium, and prostaglandin F2 alpha. Theriogenology. 1987 Jul;28(1):15-24. PubMed PMID: 16726288.

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